
4-(10H-Phenoxazin-10-yl)benzaldehyde
Übersicht
Beschreibung
4-(10H-Phenoxazin-10-yl)benzaldehyde is a useful research compound. Its molecular formula is C19H13NO2 and its molecular weight is 287.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(10H-Phenoxazin-10-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(10H-Phenoxazin-10-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Near-Ultraviolet Emitters
Sun et al. (2023) studied the use of 4-(10H-phenoxazin-10-yl)benzonitrile oxide 5,5-dioxide as a co-acceptor in designing novel bipolar near-ultraviolet emitters. These emitters demonstrated potential in optical and electronic applications due to their efficient emission properties (Sun et al., 2023).
Antibacterial Activity
Kong et al. (2013) explored the antibacterial activity of a nanohybrid composed of a phenothiazine derivative and silver nanoparticles. This combination showed enhanced inhibitory effects against both gram-negative and gram-positive bacteria, highlighting its potential in antibacterial applications (Kong et al., 2013).
Diabetes Treatment
Liu Zhen-de (2003) reported the synthesis of a compound related to 4-(10H-Phenoxazin-10-yl)benzaldehyde, which demonstrated potent activity against type II diabetes. This compound showed dual activities, being more effective than some existing drugs in the market (Liu Zhen-de, 2003).
Fluorescent Probes
Lin et al. (2008) developed a novel fluorescent probe based on phenoxazine derivatives, showcasing its application in detecting cysteine and homocysteine with a large emission shift. This application is valuable in biochemical and medical research (Lin et al., 2008).
Optical Studies
Mekkey et al. (2020) focused on the synthesis and optical studies of metal complexes involving 3,4-dimethoxy benzaldehyde and phenoxazine derivatives. These studies contribute to our understanding of the optical properties of such compounds and their potential applications in materials science (Mekkey et al., 2020).
Flame Retardants
Sun and Yao (2011) synthesized phosphorus-containing flame retardants incorporating benzaldehyde derivatives. These compounds, when applied to epoxy resins, exhibited excellent flame retardancy, demonstrating their utility in material safety applications (Sun & Yao, 2011).
Eigenschaften
IUPAC Name |
4-phenoxazin-10-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOUKOZMTLVFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



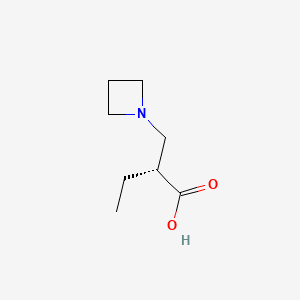
![5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B8224394.png)
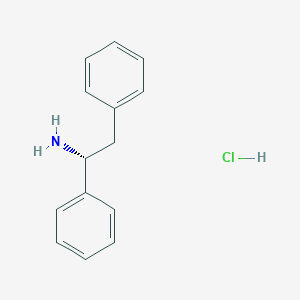


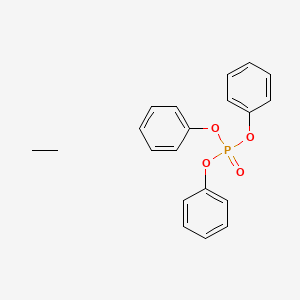

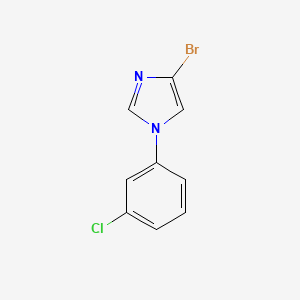

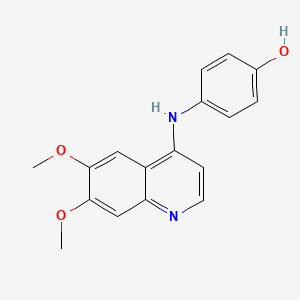
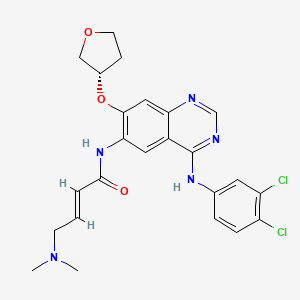
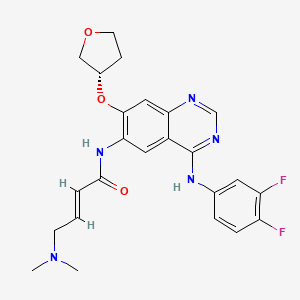
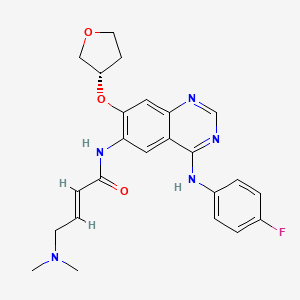
![2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B8224496.png)